{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol
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Overview
Description
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol is a chemical compound with the molecular formula C10H11N3OS It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol typically involves the reaction of 1,2,3-thiadiazole derivatives with phenylmethanol derivatives. One common method includes the reaction of 1,2,3-thiadiazole-4-carboxylic acid with phenylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanone.
Reduction: Formation of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The thiadiazole ring is known to interact with nucleic acids, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Thiadiazole: Differing in the position of nitrogen atoms, it exhibits distinct chemical reactivity.
1,2,5-Thiadiazole: Known for its unique electronic properties and applications in materials science.
Uniqueness
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
[2-(thiadiazol-4-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C10H11N3OS/c14-6-8-3-1-2-4-10(8)11-5-9-7-15-13-12-9/h1-4,7,11,14H,5-6H2 |
InChI Key |
PMEIMLLRNZSEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=CSN=N2 |
Origin of Product |
United States |
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